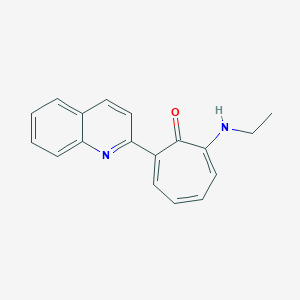![molecular formula C14H11BrF3NO3S B288093 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11BrF3NO3S. It is commonly known as BTF, and it has been widely used in scientific research for its unique properties. BTF is a sulfonamide-based compound that has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of BTF is not fully understood. However, it has been suggested that BTF may exert its effects by binding to specific enzymes or receptors in the body. For example, BTF has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
BTF has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been found to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
BTF has several advantages as a research tool. It is a potent inhibitor of several enzymes and has been shown to have anti-inflammatory and anti-cancer activities. BTF has also been used as a fluorescent probe for the detection of metal ions in biological systems. However, there are some limitations to the use of BTF in lab experiments. For example, it may have off-target effects, and its mechanism of action is not fully understood. In addition, BTF may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of BTF. One area of research could focus on the development of new synthetic methods for the production of BTF and its analogs. Another area of research could focus on the identification of new targets for BTF and the development of new therapeutic applications. In addition, further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems. Finally, the use of BTF as a fluorescent probe for the detection of metal ions in biological systems could be further explored.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, or BTF, is a chemical compound that has been widely used in scientific research for its unique properties. BTF has been synthesized using various methods and has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. BTF has been shown to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to have anti-inflammatory and anti-cancer activities. Further studies could be conducted to elucidate the mechanism of action of BTF and its effects on various biological systems.
Synthesemethoden
The synthesis of BTF can be achieved using various methods, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out in a suitable solvent, and the product is purified using chromatography techniques. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of an amine base, followed by the addition of a reducing agent to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
BTF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BTF has also been shown to have anti-inflammatory and anti-cancer activities. In addition, BTF has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Molekularformel |
C14H11BrF3NO3S |
Molekulargewicht |
410.21 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11BrF3NO3S/c1-22-12-7-6-9(15)8-13(12)23(20,21)19-11-5-3-2-4-10(11)14(16,17)18/h2-8,19H,1H3 |
InChI-Schlüssel |
SFICGCPYSMTITQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)